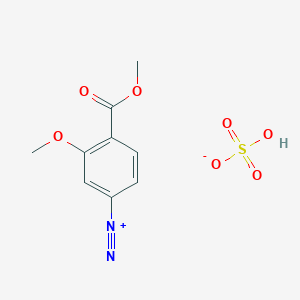
Tetramethylstibanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylstibanium perchlorate is a chemical compound that belongs to the class of organometallic compounds It consists of a tetramethylstibanium cation and a perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetramethylstibanium perchlorate typically involves the reaction of tetramethylstibanium hydroxide with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{(CH}_3\text{)}_4\text{SbOH} + \text{HClO}_4 \rightarrow \text{(CH}_3\text{)}_4\text{SbClO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process requires careful handling of perchloric acid due to its highly reactive and potentially explosive nature.
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethylstibanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state species.
Substitution: The perchlorate anion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halide salts or other nucleophiles.
Major Products Formed:
Oxidation: Higher oxidation state stibanium compounds.
Reduction: Lower oxidation state stibanium compounds.
Substitution: Tetramethylstibanium salts with different anions.
Applications De Recherche Scientifique
Tetramethylstibanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although more research is needed.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of tetramethylstibanium perchlorate involves its interaction with molecular targets through its organometallic stibanium center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and molecular processes. The perchlorate anion may also play a role in the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
- Tetramethylammonium perchlorate
- Tetramethylphosphonium perchlorate
- Tetramethylarsenium perchlorate
Propriétés
Numéro CAS |
84753-66-2 |
|---|---|
Formule moléculaire |
C4H12ClO4Sb |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
tetramethylstibanium;perchlorate |
InChI |
InChI=1S/4CH3.ClHO4.Sb/c;;;;2-1(3,4)5;/h4*1H3;(H,2,3,4,5);/q;;;;;+1/p-1 |
Clé InChI |
VGTSZMVOXKCJSM-UHFFFAOYSA-M |
SMILES canonique |
C[Sb+](C)(C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B14409488.png)

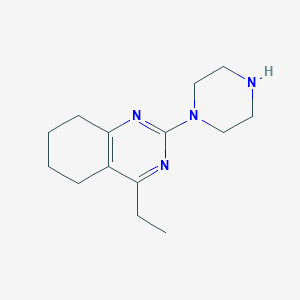
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
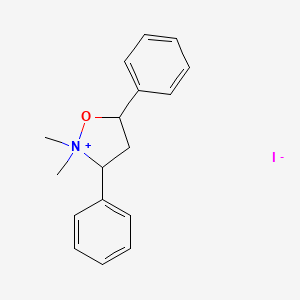

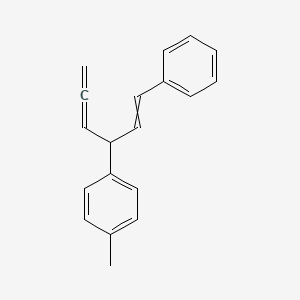
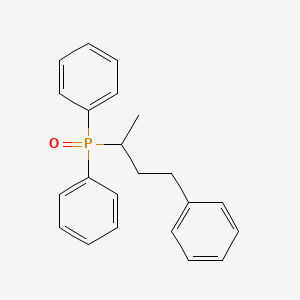
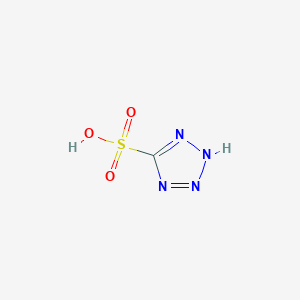
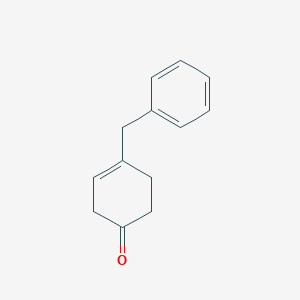
![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)
![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
